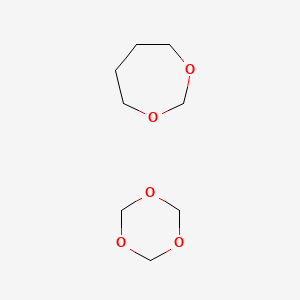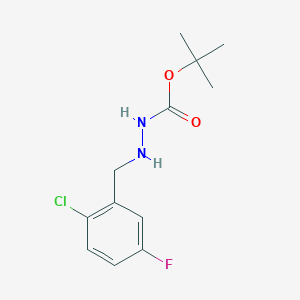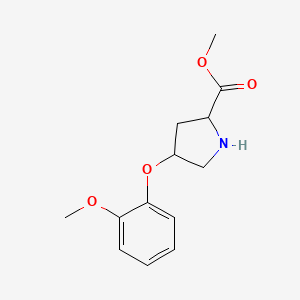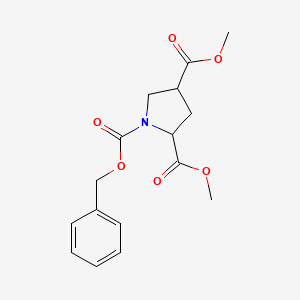
Poly(oxymethylene-co-1,3-dioxepane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(oxymethylene-co-1,3-dioxepane): is a copolymer composed of oxymethylene and 1,3-dioxepane units. This compound is known for its excellent mechanical properties, including high tensile strength and remarkable impact resistance. It is widely used in various industrial applications due to its stability and resistance to depolymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Poly(oxymethylene-co-1,3-dioxepane) is typically synthesized through cationic ring-opening polymerization. The process involves the polymerization of 1,3,5-trioxane and 1,3-dioxepane in the presence of a cationic initiator. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired copolymer composition .
Industrial Production Methods: In industrial settings, the copolymer is produced using large-scale polymerization reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The resulting copolymer is then extruded, pelletized, and subjected to further processing to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Poly(oxymethylene-co-1,3-dioxepane) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the copolymer structure .
Common Reagents and Conditions:
Oxidation: The copolymer can be slowly oxidized in air, especially at elevated temperatures.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide and potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Poly(oxymethylene-co-1,3-dioxepane) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Poly(oxymethylene-co-1,3-dioxepane) involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to form stable and durable materials with excellent mechanical properties. The presence of oxymethylene and 1,3-dioxepane units contributes to its high tensile strength and impact resistance .
Comparación Con Compuestos Similares
Poly(oxymethylene-co-1,3-dioxepane) can be compared with other similar compounds, such as:
Poly(1,3-dioxolane): This copolymer contains 1,3-dioxolane units and has lower melting points and solubility in water compared to Poly(oxymethylene-co-1,3-dioxepane).
Poly(ethylene oxide): This polymer is known for its solubility in water and lower melting points, making it different from Poly(oxymethylene-co-1,3-dioxepane) in terms of physical properties.
Poly(oxymethylene-co-1,3-dioxepane) stands out due to its balanced properties of high mechanical strength, stability, and resistance to depolymerization, making it suitable for a wide range of applications .
Propiedades
Número CAS |
25214-85-1 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1,3-dioxepane;1,3,5-trioxane |
InChI |
InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |
Clave InChI |
AYLMAELYADLOEC-UHFFFAOYSA-N |
SMILES canónico |
C1CCOCOC1.C1OCOCO1 |
Números CAS relacionados |
25214-85-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)

![2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B12105856.png)

![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)


![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)
